molecular formula C19H13ClN2O3S B11542225 2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

Cat. No.: B11542225
M. Wt: 384.8 g/mol
InChI Key: GJLNFJWYEQIEEE-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a chloro group and a nitrophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide typically involves multiple steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric and sulfuric acids.

    Sulfenylation: The nitrophenyl compound is then subjected to sulfenylation, where a thiol or disulfide reagent is used to introduce the sulfanyl group.

    Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the sulfenylated nitrophenyl compound with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The nitrophenyl sulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the chloro group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide
  • 2-chloro-N-{4-[(4-bromophenyl)sulfanyl]phenyl}benzamide
  • 2-chloro-N-{4-[(4-aminophenyl)sulfanyl]phenyl}benzamide

Uniqueness

2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is unique due to the presence of the nitrophenyl sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide

InChI

InChI=1S/C19H13ClN2O3S/c20-18-4-2-1-3-17(18)19(23)21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)22(24)25/h1-12H,(H,21,23)

InChI Key

GJLNFJWYEQIEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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